molecular formula C8H10BrNO2S B1400965 2-(3-Bromobenzenesulfonyl)ethan-1-amine CAS No. 1342984-11-5

2-(3-Bromobenzenesulfonyl)ethan-1-amine

Cat. No.: B1400965
CAS No.: 1342984-11-5
M. Wt: 264.14 g/mol
InChI Key: DXXBJZKOKSIGII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromobenzenesulfonyl)ethan-1-amine is an organic compound that features a bromobenzene ring substituted with a sulfonyl group and an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromobenzenesulfonyl)ethan-1-amine typically involves the reaction of 3-bromobenzenesulfonyl chloride with ethan-1-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromobenzenesulfonyl)ethan-1-amine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids or sulfonates.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted ethan-1-amines.

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of sulfides.

Scientific Research Applications

2-(3-Bromobenzenesulfonyl)ethan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: It is used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 2-(3-Bromobenzenesulfonyl)ethan-1-amine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromobenzenesulfonyl)ethan-1-amine
  • 2-(2-Bromobenzenesulfonyl)ethan-1-amine
  • 2-(3-Chlorobenzenesulfonyl)ethan-1-amine

Uniqueness

2-(3-Bromobenzenesulfonyl)ethan-1-amine is unique due to the position of the bromine atom on the benzene ring, which can influence its reactivity and interaction with other molecules. The specific arrangement of functional groups can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(3-bromophenyl)sulfonylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXBJZKOKSIGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromobenzenesulfonyl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(3-Bromobenzenesulfonyl)ethan-1-amine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(3-Bromobenzenesulfonyl)ethan-1-amine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(3-Bromobenzenesulfonyl)ethan-1-amine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(3-Bromobenzenesulfonyl)ethan-1-amine
Reactant of Route 6
Reactant of Route 6
2-(3-Bromobenzenesulfonyl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.